molecular formula C8H9NO2 B1612064 4-Amino-3-methoxybenzaldehyde CAS No. 90151-40-9

4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064
CAS No.: 90151-40-9
M. Wt: 151.16 g/mol
InChI Key: GNSWIAYWYINAGV-UHFFFAOYSA-N
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Description

4-Amino-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzaldehyde, featuring an amino group at the fourth position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-methoxybenzaldehyde to form 4-nitro-3-methoxybenzaldehyde, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 4-Amino-3-methoxybenzoic acid.

    Reduction: 4-Amino-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Amino-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-amino-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Amino-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-Methoxybenzaldehyde: Lacks the amino group, only has a methoxy group and an aldehyde group.

Uniqueness

4-Amino-3-methoxybenzaldehyde is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSWIAYWYINAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599690
Record name 4-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-40-9
Record name 4-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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